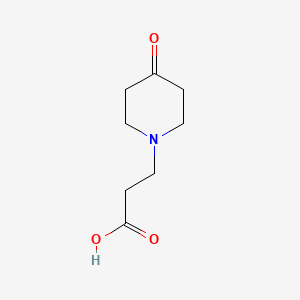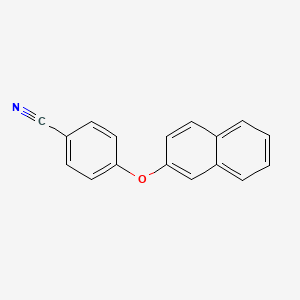![molecular formula C15H11Cl3O3 B7793382 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde](/img/structure/B7793382.png)
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C15H11Cl3O3 It is a derivative of benzaldehyde, featuring a methoxy group at the 4-position and a trichlorophenylmethoxy group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2,3,6-trichlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-methoxybenzaldehyde is reacted with 2,3,6-trichlorobenzyl chloride under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzoic acid.
Reduction: 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactions: The aldehyde group can act as an electrophile, participating in various nucleophilic addition reactions.
相似化合物的比较
Similar Compounds
- 4-Methoxy-3-[(2,4,6-trichlorophenyl)methoxy]benzaldehyde
- 4-Methoxy-3-[(2,3,6-tribromophenyl)methoxy]benzaldehyde
- 4-Methoxy-3-[(2,3,6-trifluorophenyl)methoxy]benzaldehyde
Uniqueness
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is unique due to the specific positioning of the trichlorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
4-methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-13-5-2-9(7-19)6-14(13)21-8-10-11(16)3-4-12(17)15(10)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQUBSSGMDWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=C(C=CC(=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Hydroxy-4-methoxyphenyl)methylamino]-4-oxobutanoic acid](/img/structure/B7793333.png)
![4-[(4-Methyl-1-piperazinyl)methyl]benzeneacetic acid](/img/structure/B7793340.png)

![3-[4-Methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid](/img/structure/B7793351.png)
![3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzoic acid](/img/structure/B7793359.png)
![2-[(4-Butoxybenzyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B7793367.png)

![2-[2-Bromo-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B7793380.png)




